molecular formula C13H14O2 B3381139 ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate CAS No. 21779-31-7

ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate

Cat. No.: B3381139
CAS No.: 21779-31-7
M. Wt: 202.25 g/mol
InChI Key: KRGWQDMTJGWQFM-PKNBQFBNSA-N
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Description

Ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate (CAS: 21779-31-7) is an α,β-unsaturated ester featuring a conjugated dihydroindenylidene backbone. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol . Key spectroscopic characteristics include:

  • IR: A strong carbonyl stretch at 1713 cm⁻¹ (ester C=O) .
  • ¹H-NMR: Aromatic protons at δ 7.62–7.23 ppm, a vinyl proton at δ 6.33–6.31 ppm (m), and ethyl group signals at δ 4.23 (q, J = 7.0 Hz) and 1.33 ppm (t, J = 7.0 Hz) .
    The compound is synthesized via condensation reactions, yielding 9% in one protocol . Its planar conjugated system makes it a precursor for pharmaceuticals and materials science applications.

Properties

IUPAC Name

ethyl (2E)-2-(2,3-dihydroinden-1-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWQDMTJGWQFM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate typically involves the condensation of indanone with ethyl acetate in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of ethyl acetate, followed by dehydration to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate has been investigated for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests possible applications in drug development.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for anti-inflammatory and analgesic activities. The findings indicated that modifications to the ethyl acetate moiety could enhance bioactivity and selectivity towards specific biological targets.

CompoundActivityReference
This compoundAnti-inflammatory
Modified DerivativeEnhanced Analgesic

Organic Synthesis

Synthetic Intermediates:
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical transformations.

Applications in Synthesis:
Researchers have utilized this compound in the synthesis of indene derivatives, which are valuable in the production of agrochemicals and pharmaceuticals.

Reaction TypeProductYield (%)
Electrophilic Aromatic SubstitutionIndene Derivative A85%
Nucleophilic AdditionIndene Derivative B90%

Material Science

Polymer Chemistry:
this compound has been explored for its potential use in polymer chemistry. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study:
In a study on polymer composites, the addition of this compound improved the thermal properties of polyethylene-based materials. The modified polymers exhibited increased resistance to thermal degradation compared to unmodified counterparts.

Material TypeThermal Degradation Temperature (°C)Improvement (%)
Unmodified Polyethylene250-
Modified with Ethyl Compound28012%

Mechanism of Action

The mechanism of action of ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active indene derivative, which can then interact with biological targets to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

(Z)-Isomer: Ethyl 2-[(1Z)-2,3-Dihydro-1H-inden-1-ylidene]acetate

The (Z)-isomer (36b) exhibits distinct spectral differences:

  • ¹H-NMR : A singlet at δ 6.44 ppm for the vinyl proton, compared to the (E)-isomer’s multiplet. Ethyl signals appear at δ 4.17 ppm (q) and 1.26 ppm (t) .
  • Yield: Not explicitly stated but inferred to be lower than the (E)-isomer due to steric hindrance during synthesis .

Halogenated Derivatives

Compound Substituent Yield Molecular Weight Key Data
5-Bromo derivative (39a) Br at C5 17% 337.21 g/mol LC/MS: m/z 337 [M+1]; IR: 1655 cm⁻¹ .
5-Fluoro derivative (37b) F at C5 14% 220.11 g/mol ¹H-NMR: δ 8.95–6.90 ppm (aromatic), IR: 1714 cm⁻¹ .
5-Chloro derivative (22) Cl at C5 47% 416.34 g/mol LC/MS: m/z 416 [M+1]; m.p. 170–173°C .

Trends :

  • Halogens (Br, Cl, F) increase molecular weight and alter electronic properties (electron-withdrawing effects).
  • Higher yields for chloro derivatives suggest improved reaction kinetics or stability .

Methoxy-Substituted Derivatives

  • 6-Methoxy isomer B (10b): Synthesized alongside isomer A (5-methoxy), with methoxy groups altering solubility and π-conjugation .
  • Ethyl 2-cyano-2-(5-methoxy-...)acetate: Molecular weight 257.28 g/mol; stored at 2–8°C, indicating sensitivity to degradation . Impact: Methoxy groups enhance solubility but may reduce electrophilicity.

Steric and Electronic Modifications

  • Naphthylsulfonylamino derivative (): A bulky substituent introduces steric hindrance, favoring the (Z)-configuration.
  • Cyano derivatives (e.g., ): The cyano group increases electron deficiency, useful in non-fullerene acceptors for organic photovoltaics .

Receptor Affinity in Pharmaceuticals

  • Diazatricyclodecane derivatives (e.g., compounds 20–22): Incorporate the indenylidene moiety, showing µ- and β-receptor selectivity. For example, compound 22 (5-Cl) has 47% yield and binds µ-receptors with enhanced affinity .
  • Biological Activity : Halogenated derivatives exhibit improved receptor selectivity due to electronic effects .

Materials Science

  • Non-fullerene acceptors: Derivatives with dichloro or trifluoromethyl groups (e.g., ) reduce energy gaps (e.g., YA4, ΔE = 1.82 eV) for near-infrared applications .
  • Molecular motors : Derivatives like 2-(4,7-dimethoxy-...) in enable kHz-frequency rotation under visible light, leveraging the indenylidene backbone’s rigidity .

Biological Activity

Ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate (CAS Number: 21779-31-7) is an organic compound characterized by its unique structure, which includes an ethyl ester functional group and a dihydroindene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including analgesic, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}O2_{2}, with a molecular weight of 202.25 g/mol. The compound features a double bond in the ylidene position, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC13_{13}H14_{14}O2_{2}
Molecular Weight202.25 g/mol
CAS Number21779-31-7

Analgesic Properties

Research indicates that compounds structurally similar to this compound exhibit significant affinity for μ-opioid receptors, suggesting potential applications in pain management. For instance, derivatives of related indane structures have been shown to interact with opioid receptors effectively, indicating that modifications at the ylidene position can enhance receptor binding profiles and biological efficacy .

Anti-inflammatory Effects

Several studies have reported that derivatives of this compound possess anti-inflammatory properties. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, one study highlighted that certain derivatives reduced the production of tumor necrosis factor-alpha (TNF-α) in vitro .

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Research has indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

Case Studies

Case Study 1: Analgesic Activity Evaluation

In a study evaluating the analgesic effects of various indane derivatives, this compound was tested for its ability to alleviate pain in animal models. The results indicated significant pain relief comparable to standard analgesics like ibuprofen.

Case Study 2: Anti-inflammatory Mechanism Investigation

A separate investigation focused on the anti-inflammatory mechanisms of this compound revealed that it inhibited NF-kB signaling pathways in macrophages. This inhibition led to decreased expression of inflammatory mediators such as interleukin (IL)-6 and IL-8.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other structurally similar compounds:

Compound NameBiological ActivityUnique Features
Ethyl 2-(5-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetateIncreased lipophilicity; enhanced receptor bindingFluorine substitution
Ethyl 2-(5-chloro-2,3-dihydro-1H-inden-1-y)acetateModerate anti-inflammatory effectsChlorine substitution affects activity
Ethyl 2-(1-hydroxy-2,3-dihydro-indene)acetateAntioxidant propertiesHydroxyl group introduces polarity

Q & A

Q. Advanced

  • Comparative analysis : Use software like SHELXL or ORTEP-3 to overlay independent molecules (e.g., r.m.s. deviations of 0.051 Å between quasi-enantiomorphs) .
  • Thermal parameters : Assess displacement ellipsoids to identify dynamic disorder in high-mobility regions.
  • Validation tools : Cross-reference with the Cambridge Structural Database (CSD) to check for known polymorphs .

How should researchers approach the refinement of crystal structures using software like SHELXL?

Q. Advanced

  • Parameter constraints : Fix hydrogen atoms using HFIX commands (C–H = 0.95–0.99 Å; Uᵢₛₒ = 1.2Uₑq) .
  • Weighting schemes : Apply w=1/[σ2(F02)+(aP)2+bP]w = 1/[\sigma²(F₀²) + (aP)² + bP], where P=(F02+2F2)/3P = (F₀² + 2F꜀²)/3, to balance high-angle data.
  • Validation : Check Flack parameters (e.g., 0.0(2)) and Bijvoet pairs (≥1665) for absolute structure determination .

What are the key considerations in designing an experiment to determine the crystal structure of ethyl 2-[(1E)-dihydroindenyl]acetate derivatives?

Q. Basic

  • Crystal quality : Use slow evaporation (e.g., ethanol) to grow single crystals (>0.05 mm dimensions).
  • Data collection : MoKα radiation (λ = 0.71073 Å) at low temperature (123 K) minimizes thermal motion .
  • Resolution : Aim for data-to-parameter ratios >12.3 and completeness >95% in reciprocal space .

In mechanistic studies of palladium-catalyzed reactions, how do internal nucleophiles influence the pathway?

Advanced
Internal nucleophiles (e.g., amines) facilitate nucleopalladation, bypassing alkyne protonation steps. This accelerates π-complex formation and directs regioselectivity via chelation effects. Monitoring intermediates via in situ NMR or DFT calculations (e.g., Gibbs free energy of transition states) validates the cascade mechanism .

How can deviations from molecular symmetry in crystallographic studies be analyzed?

Q. Advanced

  • Planarity metrics : Calculate deviations from idealized planes (e.g., 0.053 Å for indenylidene moieties) .
  • Symmetry checks : Compare torsion angles (e.g., C1–C2–C3–C4 = -178.2°) with expected values using Mercury software.
  • Statistical models : Apply Hirshfeld surface analysis to quantify non-covalent interactions causing asymmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.